

1H-Imidazol-4-amine dihydrochloride solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1H-Imidazol-4-amine dihydrochloride

Cat. No.: B035115

[Get Quote](#)

An In-Depth Technical Guide to the Solubility Profile of **1H-Imidazol-4-amine Dihydrochloride**

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **1H-Imidazol-4-amine dihydrochloride**. Recognizing the limited availability of direct solubility data for this specific molecule, this document synthesizes foundational chemical principles, data from closely related structural analogs like histamine dihydrochloride, and established experimental methodologies to offer a robust predictive and practical framework. The guide is designed for researchers, scientists, and drug development professionals, focusing on the physicochemical properties that govern solubility, the critical influence of environmental factors such as pH, and the practical application of standardized protocols for empirical solubility determination. Our objective is to equip scientists with the expert insights and validated methods required to effectively manage and predict the solubility behavior of this compound in various laboratory and development settings.

Introduction: The Critical Role of Solubility

1H-Imidazol-4-amine dihydrochloride is a heterocyclic amine salt. In pharmaceutical research and development, understanding the solubility of an active compound is a cornerstone of pre-formulation and formulation studies. Solubility directly influences bioavailability, dictates feasible administration routes, and impacts the design of reliable in vitro assays. As an amine salt, **1H-Imidazol-4-amine dihydrochloride**'s solubility is intrinsically

linked to its protonation state, making it highly dependent on the pH of the surrounding medium. This guide delves into the theoretical underpinnings and practical methodologies essential for characterizing this crucial physicochemical property.

Physicochemical Properties Governing Solubility

A molecule's inherent properties are the primary determinants of its solubility. For **1H-Imidazol-4-amine dihydrochloride**, the key characteristics are its molecular structure, ionic state, and polarity.

Table 1: Physicochemical Properties of **1H-Imidazol-4-amine Dihydrochloride** and Related Analogs

Property	1H-Imidazol-4-amine Dihydrochloride	Histamine Dihydrochloride (Analog)	Rationale & Significance
IUPAC Name	1H-imidazol-5-amine;dihydrochloride[1]	2-(1H-imidazol-5-yl)ethanamine;dihydrochloride[2]	Defines the precise chemical structure.
CAS Number	111005-19-7[3]	56-92-8	Unique identifier for substance registration.
Molecular Formula	C ₃ H ₇ Cl ₂ N ₃ [1]	C ₅ H ₁₁ Cl ₂ N ₃ [2]	Determines molecular weight and elemental composition.
Molecular Weight	156.01 g/mol [1][3]	184.07 g/mol [2]	Impacts molar solubility calculations.
pKa (of parent)	Data not available	~6.0 (imidazole ring), ~9.7 (alkyl amine)[4]	Crucial for solubility. Predicts the pH range where the molecule is ionized. The two hydrochloride ions indicate that the basic nitrogen centers are protonated in the solid salt form.

| Predicted LogP | Data not available | -0.70 (for free base)[4] | Indicates the compound's lipophilicity vs. hydrophilicity. A negative value suggests high water solubility. |

The structure of **1H-Imidazol-4-amine dihydrochloride**, being a salt, is the most telling predictor of its behavior. Amine salts are generally charged, polar, and capable of hydrogen bonding, all of which favor high solubility in polar protic solvents like water[5]. The dihydrochloride form signifies that the molecule possesses two basic centers that are protonated, conferring a positive charge that is readily stabilized by the polar dipoles of water.

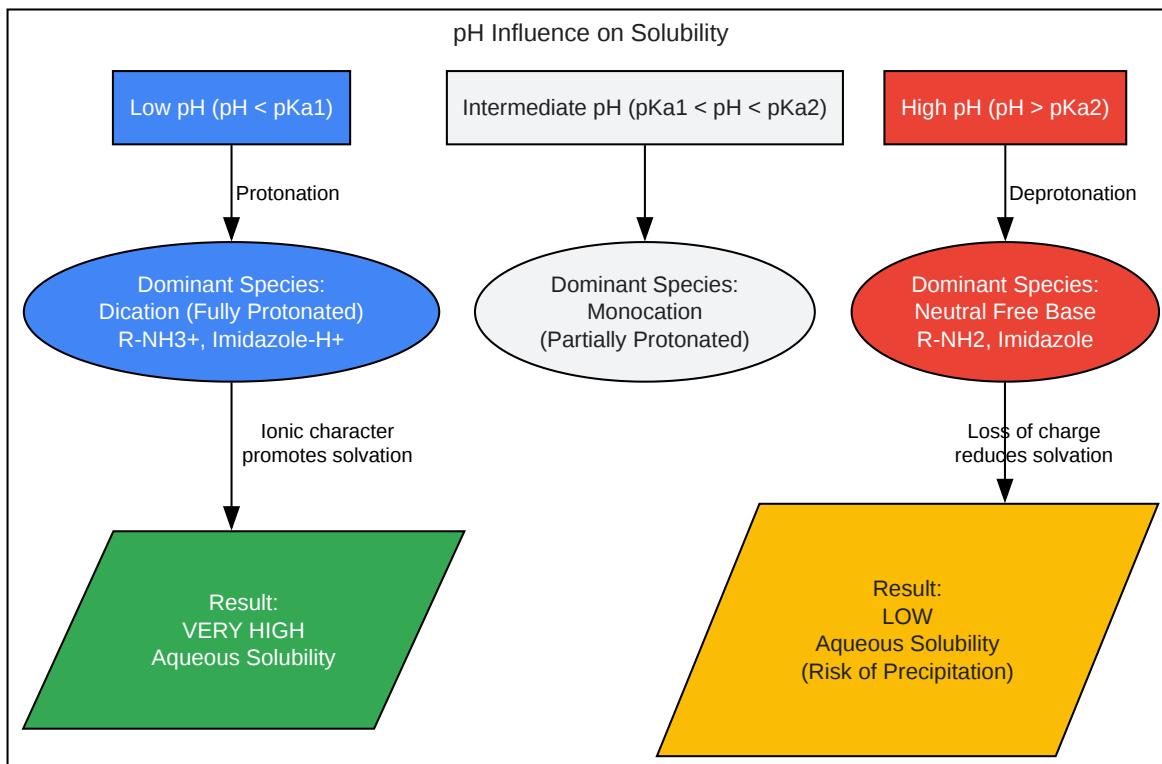
Solubility Profile: Aqueous and Organic Solvents

Direct, empirically determined solubility values for **1H-Imidazol-4-amine dihydrochloride** are not widely published[6]. However, by leveraging data from its close structural and functional analog, histamine dihydrochloride, and applying fundamental principles of chemistry, a reliable solubility profile can be inferred.

Table 2: Reported Solubility Data for Histamine Dihydrochloride (Structural Analog)

Solvent	Reported Solubility	Source
Water	Soluble to 100 mM	
Water	0.1 g/mL (100 mg/mL)	[7]

| DMSO | Soluble to 100 mM | |


Expert Analysis: The high solubility in water and DMSO is expected. Water is a polar protic solvent, ideal for solvating the charged ammonium and imidazolium groups as well as the chloride counter-ions[5]. DMSO is a polar aprotic solvent, also highly effective at solvating cations and anions.

Conversely, solubility is expected to be significantly lower in non-polar organic solvents such as toluene, hexane, or diethyl ether. The charged, hydrophilic nature of the salt makes it energetically unfavorable to dissolve in a lipophilic environment that cannot effectively stabilize the ionic charges[5]. A patent describing the synthesis of histamine dihydrochloride notes its high solubility in the polar solvent diethylene glycol, while less polar co-solvents like toluene and tert-butyl methyl ether (TBME) could be used to induce its precipitation, indirectly confirming its low solubility in such media[8].

Critical Factor Analysis: The Dominance of pH

For an ionizable compound like **1H-Imidazol-4-amine dihydrochloride**, pH is the most influential factor governing aqueous solubility. The solubility of the dihydrochloride salt is many orders of magnitude higher than that of its corresponding neutral free base.

The relationship is dictated by the pKa values of the molecule's basic centers. As the pH of a solution increases above the pKa of a protonated amine, the amine will deprotonate to its neutral, less soluble form. This can lead to precipitation if the concentration exceeds the intrinsic solubility of the free base.

[Click to download full resolution via product page](#)

Caption: Logical flow of pH's effect on the protonation state and resulting aqueous solubility of an amine salt.

Experimental Protocols for Solubility Determination

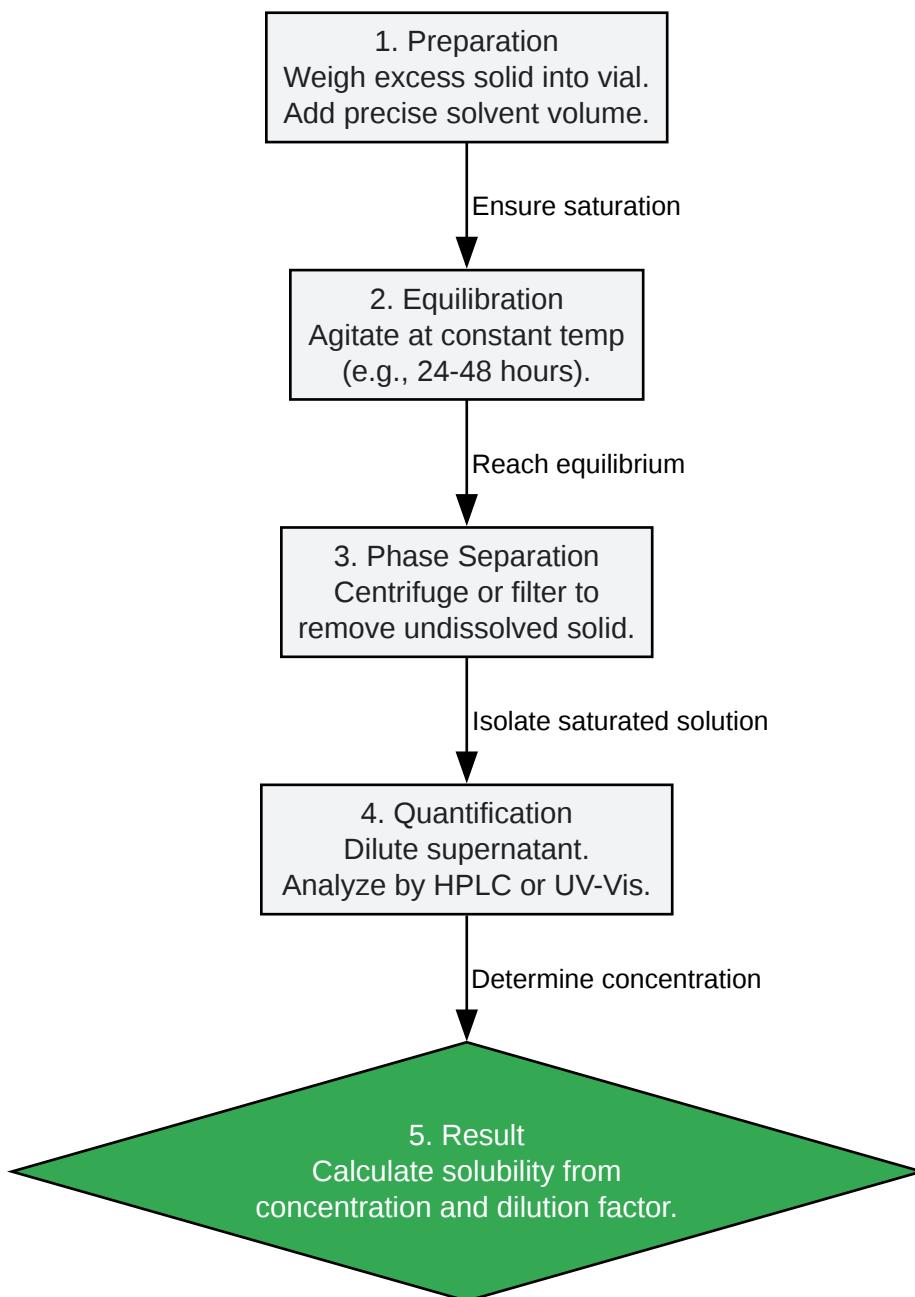
Empirical determination remains the gold standard for obtaining accurate solubility data. The Shake-Flask method is the most reliable technique for measuring thermodynamic equilibrium

solubility[9].

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is a self-validating system designed to ensure equilibrium is reached and accurately measured.

Principle: An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until the concentration of the dissolved solute in the solution reaches a constant value (equilibrium). The solid and liquid phases are then separated, and the concentration of the compound in the liquid is quantified.


Methodology:

- Preparation:
 - Accurately weigh an amount of **1H-Imidazol-4-amine dihydrochloride** that is substantially in excess of its estimated solubility into several glass vials (e.g., triplicate samples)[9].
 - Causality: Using a clear excess ensures that the final solution is truly saturated. Running replicates validates the reproducibility of the result.
- Equilibration:
 - Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or an organic solvent) to each vial.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C)[10][11].
 - Agitate the samples for a sufficient duration to reach equilibrium. A common starting point is 24 to 48 hours. For compounds that form supersaturated solutions, a longer time (up to 72 hours) may be necessary.

- Causality: Constant temperature is critical as solubility is temperature-dependent. The extended agitation time allows the dynamic process of dissolving and precipitating to reach a steady state.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment to let undissolved solids settle[9].
 - Carefully withdraw a sample from the clear supernatant. This separation is critical and is typically achieved by:
 - Centrifugation: Spin the vials at high speed to pellet the excess solid.
 - Filtration: Use a syringe fitted with a low-binding filter (e.g., PVDF or PTFE) to separate the liquid from the solid.
 - Causality: Improper phase separation is a major source of error, leading to artificially high solubility values due to the presence of fine solid particles. The first few drops from a filter should be discarded to saturate any potential binding sites on the filter membrane.
- Quantification:
 - Accurately dilute the clarified supernatant with a suitable solvent to fall within the linear range of a pre-established calibration curve.
 - Analyze the concentration of the diluted sample using a validated analytical method, such as:
 - High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity, making it the preferred method[12][13].
 - UV-Vis Spectroscopy: A simpler, high-throughput method suitable if the compound has a distinct chromophore and no interfering excipients are present.
 - Causality: A multi-point calibration curve is essential for accurate quantification and validates the analytical method's performance.

- Calculation:

- Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the equilibrium solubility, typically reported in mg/mL, µg/mL, or molarity (mol/L).

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for the Shake-Flask solubility determination method.

Alternative Protocol: Potentiometric Titration

For ionizable compounds, potentiometric titration offers a powerful method to determine not only the intrinsic solubility (solubility of the neutral form) but also the pKa. This method involves titrating a solution or suspension of the compound with a strong acid or base and monitoring the pH changes[14][15]. The point at which the compound precipitates during the titration can be used to calculate the solubility product (Ksp) and, consequently, the intrinsic solubility[16][17]. This method is particularly valuable for understanding the pH-solubility relationship in detail.

Conclusion

While specific solubility data for **1H-Imidazol-4-amine dihydrochloride** is scarce, a comprehensive and scientifically rigorous understanding can be achieved. Its chemical nature as a dihydrochloride salt of a heterocyclic amine dictates high solubility in polar solvents like water and DMSO, with solubility being profoundly dependent on pH. At low pH, the fully protonated, dicationic species will be highly soluble, whereas increasing the pH above the compound's pKa values will lead to deprotonation and a dramatic decrease in solubility. For drug development professionals and researchers, it is imperative to empirically determine the solubility under specific experimental conditions (pH, temperature, ionic strength) using validated protocols such as the Shake-Flask method to ensure data accuracy and project success.

References

- Trautwein, W., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
- Goode, S. R., & Grabowski, L. E. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.
- Chemistry Stack Exchange. (2016).
- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- PubChem. **1H-Imidazol-4-amine dihydrochloride**.
- UPUMS. Potentiometry. upums.ac.in. [Link]
- ResearchGate. (2017).

- Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. *Pharmaceutical Sciences*. [Link]
- Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- Taylor & Francis Online. (2015). Validation of high-performance liquid chromatography (HPLC) method for quantitative analysis of histamine in fish and fishery products. [Link]
- PubChem. Histamine.
- Capot Chemical Co., Ltd. Material Safety Data Sheet - **1H-imidazol-4-amine dihydrochloride**. [Link]
- Oxford Academic. (2020). Validation of HPLC Method for Determination of Histamine in Human Immunoglobulin Formulations.
- Google Patents. (2003). Synthesis of histamine dihydrochloride.
- PubChem. Histamine Dihydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1H-Imidazol-4-amine dihydrochloride | C3H7Cl2N3 | CID 12744652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Histamine Dihydrochloride | C5H11Cl2N3 | CID 5818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Imidazol-4-amine dihydrochloride | 111005-19-7 [sigmaaldrich.com]
- 4. Histamine | C5H9N3 | CID 774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. capotchem.cn [capotchem.cn]
- 7. Histamine = 99.0 AT 56-92-8 [sigmaaldrich.com]
- 8. US6620942B2 - Synthesis of histamine dihydrochloride - Google Patents [patents.google.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. [enamine.net](#) [enamine.net]
- 12. [tandfonline.com](#) [tandfonline.com]
- 13. [academic.oup.com](#) [academic.oup.com]
- 14. [pubs.acs.org](#) [pubs.acs.org]
- 15. [pubs.acs.org](#) [pubs.acs.org]
- 16. [api.upums.ac.in](#) [api.upums.ac.in]
- 17. [researchgate.net](#) [researchgate.net]

• To cite this document: BenchChem. [1H-Imidazol-4-amine dihydrochloride solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b035115#1h-imidazol-4-amine-dihydrochloride-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com